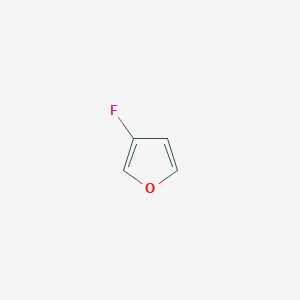

3-fluorofuran

Description

Significance of Fluorine in Heterocyclic Scaffolds for Chemical Research

The introduction of fluorine into heterocyclic scaffolds, such as furan (B31954), can dramatically alter the parent molecule's physical, chemical, and biological properties. google.combeilstein-journals.org Fluorine's high electronegativity can modulate the electronic environment of the heterocyclic ring, influencing its reactivity and the acidity or basicity of nearby functional groups. researchgate.net This modification can lead to enhanced metabolic stability, increased lipophilicity, and improved bioavailability in drug candidates. google.commdpi.com Consequently, fluorinated heterocycles are increasingly prevalent in pharmaceuticals, agrochemicals, and advanced materials. google.commdpi.com The unique properties of fluorine allow it to act as a bioisostere for hydrogen or a hydroxyl group, a tactic often employed in drug design to fine-tune a molecule's interaction with biological targets. acs.org

Overview of Furan Derivatives in Synthetic Chemistry

Furan and its derivatives are fundamental building blocks in organic synthesis. numberanalytics.com These five-membered aromatic heterocycles, containing one oxygen atom, are found in numerous natural products and serve as versatile intermediates for the construction of more complex molecules. numberanalytics.comalgoreducation.com The furan ring can undergo a variety of chemical transformations, including electrophilic substitution and Diels-Alder reactions, making it a valuable synthon for creating diverse chemical architectures. algoreducation.comwikipedia.org Key synthetic methods for preparing furan derivatives include the Paal-Knorr synthesis from 1,4-dicarbonyl compounds and the Feist-Benary synthesis. numberanalytics.comwikipedia.org Their applications span from the creation of pharmaceuticals and agrochemicals to the development of polymers and resins. numberanalytics.comalgoreducation.com

Unique Position of 3-Fluorofuran within Halogenated Furans

Among the various halogenated furans, this compound (C₄H₃FO) holds a distinct position. nih.gov The placement of the highly electronegative fluorine atom at the 3-position significantly influences the electronic distribution within the furan ring. This substitution pattern differentiates it from other halogenated furans, such as 3-chlorofuran (B3190982) and 3-bromofuran, in terms of bond strength, reactivity, and potential applications. For instance, the carbon-fluorine bond is considerably stronger than carbon-chlorine or carbon-bromine bonds, which can impart greater stability to the molecule. The synthesis of this compound and its derivatives often requires specific strategies due to the unique challenges associated with introducing fluorine into the furan core. eiu.edursc.orgnih.gov Research into this compound is driven by the quest for novel building blocks with tailored properties for use in medicinal chemistry and materials science. eiu.edursc.org

Properties and Synthesis of this compound

Physical and Chemical Properties

This compound is a fluorinated heterocyclic compound with the molecular formula C₄H₃FO and a molecular weight of 86.06 g/mol . nih.govchemsrc.com The presence of the fluorine atom at the 3-position of the furan ring introduces significant electronic effects, polarizing the ring and altering its electron density distribution.

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C₄H₃FO |

| Molecular Weight | 86.06 g/mol |

| IUPAC Name | This compound |

| CAS Number | 2105-71-7 |

| InChI Key | HAJLBMYQEZHEBM-UHFFFAOYSA-N |

Data sourced from PubChem CID 14786534. nih.gov

Synthesis of this compound

The synthesis of 3-fluorofurans has been approached through various methods, often involving the construction of the furan ring from acyclic precursors already containing fluorine or the direct fluorination of a furan derivative.

One reported method involves the ring expansion of gem-difluorocyclopropyl ketones using trifluoromethanesulfonic acid (CF₃SO₃H). This reaction proceeds through the activation of the carbonyl group, leading to the formation of 2,5-disubstituted 3-fluorofurans. rsc.org

Another strategy focuses on the cyclization of 2-fluoroalk-3-yn-1-ones. These precursors can be prepared by the fluorination of alk-1-en-3-yn-1-yl silyl (B83357) ethers with electrophilic fluorinating agents like Selectfluor. Subsequent cyclization, which can be catalyzed by transition metals, yields the substituted this compound. eiu.edunih.gov

Comparative Analysis with Other Halogenated Furans

The properties of halogenated furans are significantly influenced by the nature and position of the halogen substituent. A comparison between this compound and its chloro and bromo analogs highlights the unique characteristics imparted by the fluorine atom.

The high electronegativity of fluorine (3.98 on the Pauling scale) compared to chlorine (3.16) and bromine (2.96) results in a more polarized C-X bond in this compound. This strong polarization affects the electron density of the entire furan ring, making it less susceptible to electrophilic substitution compared to its heavier halogen counterparts.

Furthermore, the carbon-fluorine bond is significantly shorter and stronger than the carbon-chlorine and carbon-bromine bonds. This contributes to the increased thermal and chemical stability of this compound. These differences in electronic properties and bond characteristics lead to distinct reactivity profiles in reactions such as cross-coupling.

Table 2: Comparison of Structural Properties of 3-Halogenated Furans

| Compound | Halogen Substituent | Electronegativity (Pauling Scale) | C–X Bond Length (Å) (Estimated) | Dipole Moment (Debye) (Estimated) |

| This compound | F | 3.98 | 1.34 | 1.85 |

| 3-Chlorofuran | Cl | 3.16 | 1.73 | 2.10 |

| 3-Bromofuran | Br | 2.96 | 1.90 | 2.30 |

Data for this table is estimated based on comparative analysis.

Structure

3D Structure

Properties

IUPAC Name |

3-fluorofuran | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3FO/c5-4-1-2-6-3-4/h1-3H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAJLBMYQEZHEBM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC=C1F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3FO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

86.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2105-71-7 | |

| Record name | 3-fluorofuran | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 Fluorofuran and Its Derivatives

Direct Fluorination Approaches

Electrophilic fluorinating reagents are widely employed for the synthesis of fluorinated organic compounds. mdpi.com Selectfluor (F-TEDA-BF₄) is a popular choice for the preparation of 3-fluorofurans due to its efficiency and handling characteristics compared to alternatives like elemental fluorine. mdpi.comnih.govrsc.org A common and effective strategy involves the fluorination of an acyclic precursor, such as a silyl (B83357) enol ether of an alkynone, which then undergoes cyclization. For instance, 1,4-disubstituted tert-butyldimethylsilyl alk-1-en-3-yn-1-yl ethers can be fluorinated with Selectfluor to produce 2-fluoroalk-3-yn-1-ones in nearly quantitative yields. nih.govrsc.org This approach strategically introduces the fluorine atom into the acyclic backbone prior to the formation of the furan (B31954) ring.

Diethylaminosulfur trifluoride (DAST) is another fluorinating agent used in organic synthesis, often for dehydroxyfluorination reactions. sioc-journal.cnacs.org In the context of furan synthesis, DAST has been used to convert furan-3-ones into 3,3-difluorofurans, highlighting its role in geminal difluorination. google.com Its application for direct monofluorination to create 3-fluorofurans is less common, with Selectfluor being the more frequently cited reagent for this specific transformation. researchgate.net

Table 1: Fluorination of tert-Butyldimethylsilyl (TBDMS) Enol Ethers with Selectfluor This table summarizes the reaction conditions for the synthesis of 2-fluoroalk-3-yn-1-one precursors, a key step in a multi-stage synthesis of 3-fluorofurans. The data is compiled from research focused on creating diverse substituted β-fluorofurans. nih.govrsc.orgeiu.edu

| R¹ Substituent | R² Substituent | Solvent | Yield of 2-Fluoroalk-3-yn-1-one |

| Phenyl | Phenyl | Acetonitrile | 98% |

| 4-Bromophenyl | Phenyl | Acetonitrile | 99% |

| 4-Methoxyphenyl | Phenyl | Acetonitrile | 99% |

| Phenyl | 4-Methylphenyl | Acetonitrile | 99% |

| Phenyl | 4-Methoxyphenyl | Acetonitrile | 99% |

Data sourced from studies by Dembinski et al. nih.govrsc.orgeiu.edu

Achieving high regioselectivity and yield in fluorination reactions is critically dependent on the optimization of reaction parameters. The direct fluorination of the furan ring itself is often non-selective. researchgate.net Therefore, syntheses are designed to control the position of fluorination by using precursors where electronic or steric factors direct the incoming fluorine atom.

In the fluorination of silyl enol ethers of alkynones with Selectfluor, the reaction is typically performed at room temperature in a polar aprotic solvent like acetonitrile, leading to excellent yields of the desired monofluorinated ketone. rsc.orgeiu.edu The choice of solvent can be crucial; for example, the use of fluorinated alcohols like 2,2,2-trifluoroethanol (B45653) (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP) has been shown to dramatically increase regioselectivity in the formation of other heterocyclic systems, a principle that can be applied to furan synthesis. conicet.gov.ar Temperature also plays a key role. For precursor synthesis, such as the formation of an enolate prior to silylation, reactions are often conducted at low temperatures (e.g., -78 °C) to ensure kinetic control and prevent side reactions. eiu.edu

Utilization of Electrophilic Fluorinating Reagents (e.g., Selectfluor, DAST)

Cyclization Reactions for Fluorofuran Ring Construction

Cyclization reactions that form the furan ring from a pre-fluorinated acyclic starting material are a powerful and common method for synthesizing 3-fluorofurans. These methods offer excellent control over the final position of the fluorine substituent.

Gold catalysts have emerged as exceptionally effective for the cyclization of alkynes. hud.ac.uk Specifically, Gold(I)-catalyzed 5-endo-dig cycloisomerization of 2-fluoroalk-3-yn-1-ones provides a facile and high-yielding route to 2,5-disubstituted 3-fluorofurans. researchgate.netthieme-connect.combenthamscience.comresearchgate.net While non-fluorinated alkynones can be cyclized with simpler Lewis acids, the electron-withdrawing effect of the fluorine atom in 2-fluoroalk-3-yn-1-ones inhibits these catalysts, necessitating the use of more potent catalyst systems like gold(I). eiu.edu A combination of chlorotriphenylphosphine gold(I) and a silver salt co-catalyst (e.g., silver trifluoromethanesulfonate) at low catalyst loadings (e.g., 5 mol%) efficiently promotes the cyclization at room temperature in solvents like dichloromethane. rsc.orgeiu.eduresearchgate.net This method is notable for its mild conditions and high yields, often ranging from 89-96%. researchgate.net

Table 2: Gold(I)-Catalyzed Cyclization to Form 3-Fluorofurans This table presents the outcomes of the Gold(I)-catalyzed 5-endo-dig cyclization of various 2-fluoroalk-3-yn-1-ones to yield substituted 3-fluorofurans. eiu.eduresearchgate.netrsc.org

| R¹ Substituent | R² Substituent | Catalyst System | Yield |

| Phenyl | Phenyl | (Ph₃P)AuCl / AgOTf (5 mol% each) | 96% |

| 4-Bromophenyl | Phenyl | (Ph₃P)AuCl / AgOTf (5 mol% each) | 89% |

| 4-Methoxyphenyl | Phenyl | (Ph₃P)AuCl / AgOTf (5 mol% each) | 90% |

| Phenyl | 4-Methylphenyl | (Ph₃P)AuCl / AgOTf (5 mol% each) | 94% |

| Phenyl | 4-Methoxyphenyl | (Ph₃P)AuCl / AgOTf (5 mol% each) | 94% |

Data sourced from studies by Dembinski et al. eiu.eduresearchgate.netrsc.org

The Cloke–Wilson rearrangement, a transformation that converts activated cyclopropanes into five-membered heterocycles, provides another pathway to fluorinated furans. rsc.orgorganicreactions.orgorganic-chemistry.org In this context, gem-difluorocyclopropane precursors are subjected to Brønsted acid-mediated rearrangement to yield 3-fluorofurans. rsc.orgresearchgate.net For example, gem-difluorocyclopropyl ketones, when treated with a strong Brønsted acid like trifluoromethanesulfonic acid (CF₃SO₃H), undergo a ring-expansion reaction. rsc.org The acid activates the adjacent carbonyl group, which facilitates the cleavage of a C-C bond in the strained cyclopropane (B1198618) ring, leading to a ring-opened intermediate that subsequently cyclizes to the more stable 3-fluorofuran structure. rsc.org This method guarantees the regioselective synthesis of 2,5-disubstituted 3-fluorofurans, as the substituent positions are determined by the initial synthesis of the chalcone (B49325) used to create the cyclopropane precursor. rsc.org

Table 3: Brønsted Acid-Mediated Synthesis of 3-Fluorofurans This table shows the yields for the synthesis of 2,5-disubstituted 3-fluorofurans via the ring expansion of gem-difluorocyclopropyl ketones using trifluoromethanesulfonic acid (TfOH). rsc.org

| R¹ Substituent (at C2) | R² Substituent (at C5) | Acid | Yield |

| Phenyl | Phenyl | TfOH | 81% |

| 4-Methylphenyl | Phenyl | TfOH | 79% |

| 4-Bromophenyl | Phenyl | TfOH | 70% |

| 4-Methoxyphenyl | Phenyl | TfOH | 77% |

| Phenyl | 4-Methylphenyl | TfOH | 75% |

Data sourced from a study by Naganawa et al. rsc.org

Base-mediated cyclization reactions offer an alternative route to the furan ring system. The synthesis of 3-fluorofurans can be achieved from difluorohomopropargyl alcohols through treatment with a strong base such as potassium tert-butoxide (t-BuOK) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) at elevated temperatures. thieme-connect.com Another related example is the base-mediated nucleophilic 5-endo-trig cyclization of 3,3-difluoroallylic ketone enolates, formed using potassium hydride (KH), which yields 5-fluorinated 2-alkylidene-2,3-dihydrofurans through intramolecular substitution of a vinylic fluorine. thieme-connect.de While this produces a dihydrofuran derivative, it demonstrates the principle of using a base to initiate the intramolecular cyclization of a fluorinated precursor to form a furan-like ring.

Brønsted Acid-Mediated Ring Rearrangements (e.g., Cloke–Wilson Rearrangement) of Gem-Difluorocyclopropane Precursors

Cross-Coupling Strategies Employing Fluorinated Reagents

The functionalization of furan rings to introduce substituents at specific positions is a cornerstone of synthetic organic chemistry. Cross-coupling reactions, particularly those that are palladium-catalyzed, have emerged as powerful tools for this purpose. In the context of 3-fluorofurans, these strategies often involve creating a handle on the furan ring that allows for the coupling of various partners.

A notable approach involves the iodocyclization of gem-difluorohomopropargyl alcohols, which produces fluorinated 4-iodofurans. This iodo-substituent then serves as a synthetic handle for subsequent cross-coupling reactions. acs.org The Suzuki cross-coupling reaction, for instance, has been successfully employed to convert these 4-iodofuran intermediates into 2,4,5-trisubstituted 3-fluorofurans. acs.org This two-step sequence, combining iodocyclization with a Suzuki coupling, is significantly enhanced by microwave irradiation, which improves yields for both steps. acs.org

The reaction of a 2,5-disubstituted-3-fluoro-4-iodofuran with an arylboronic acid in the presence of a palladium catalyst and a base furnishes the corresponding 2,4,5-trisubstituted this compound in excellent yields. acs.org This method provides a versatile route to complex, multi-substituted this compound derivatives that are not readily accessible through other synthetic pathways. acs.org

Table 1: Suzuki Cross-Coupling for Synthesis of 2,4,5-Trisubstituted 3-Fluorofurans acs.org This table illustrates the Suzuki coupling of a 3-fluoro-4-iodofuran intermediate with phenylboronic acid.

| Reactant 1 | Reactant 2 | Catalyst | Product | Yield |

| 2,5-Diphenyl-3-fluoro-4-iodofuran | Phenylboronic acid | Pd(PPh₃)₄ | 2,4,5-Triphenyl-3-fluorofuran | Excellent |

Transformation of Precursor Molecules

The synthesis of 3-fluorofurans can be achieved through the chemical transformation of carefully designed acyclic or heterocyclic precursors. These methods include oxidation, olefination, and elimination reactions.

Oxidation of Fluorinated Alkynols to Fluoroalkynones

The initial oxidation of the propargyl alcohol precursor to the corresponding ynone is a critical step in this sequence. thieme-connect.com While various oxidizing agents can be used, this transformation sets the stage for the subsequent fluorination and cycloisomerization reactions.

Wittig-Horner Reactions for this compound-2(5H)-one Synthesis

The Wittig-Horner (or Horner-Wadsworth-Emmons) reaction provides a direct route to specific furanone derivatives. organic-chemistry.org The synthesis of this compound-2(5H)-one has been accomplished using this methodology. researchgate.netresearchgate.net The reaction involves the condensation of a stabilized phosphorus ylide, ethyl (diethoxyphosphoryl)fluoroacetate, with an appropriate aldehyde. researchgate.netresearchgate.net

In one reported synthesis, ethyl (diethoxyphosphoryl)fluoroacetate is reacted with 2-oxoethyl acetate (B1210297) in a Wittig-Horner reaction. researchgate.net Another approach utilizes acetoxyacetaldehyde, followed by ring closure, to form the 2-fluoro-2-buten-4-olide, a tautomer of this compound-2(5H)-one. researchgate.net This strategy has also been applied to the synthesis of 3-fluoro-4,5-diphenylfuran-2(5H)-one, starting from benzoin (B196080) ethers which are converted to butenoate precursors for the cyclization step. researchgate.netvscht.cz

Table 2: Wittig-Horner Synthesis of this compound-2(5H)-one Precursor researchgate.net This table outlines the key reactants in the Wittig-Horner approach.

| Phosphorus Ylide Precursor | Aldehyde | Product Type |

| Ethyl (diethoxyphosphoryl)fluoroacetate | 2-Oxoethyl acetate | Intermediate for this compound-2(5H)-one |

| Ethyl (diethoxyphosphoryl)fluoroacetate | Acetoxyacetaldehyde | 2-Fluoro-2-buten-4-olide |

Fluorine Elimination from Dihydrofuran Precursors

Another synthetic strategy involves the construction of a dihydrofuran ring system followed by an elimination reaction to generate the furan's aromaticity. The synthesis of 2-fluorofurans has been demonstrated through fluorine elimination from 2,2-difluoro-2,3-dihydrofuran precursors. rsc.org This transformation is achieved using magnesium powder and tert-butyldimethylsilyl chloride (TBSCl), providing a novel route to fluorinated furans. rsc.org While this specific example leads to a 2-fluorofuran, the principle of creating the furan ring via elimination from a dihydrofuran intermediate is a viable synthetic design.

A related approach involves the synthesis of 3-fluorodihydrofurans from difluorohomoallylic alcohols, which are themselves prepared from ketones or aldehydes. nii.ac.jp These dihydrofurans are potential precursors for 3-fluorofurans, pending a suitable elimination or aromatization step.

Organocatalytic and Metal-Catalyzed Methods for Fluorofuran Synthesis

Catalysis is central to the efficient synthesis of 3-fluorofurans, with both metal complexes and small organic molecules being used to promote key cyclization and functionalization steps.

Metal-catalyzed reactions, particularly those employing gold, are widely used for synthesizing 3-fluorofurans. hud.ac.uk The gold(I)-catalyzed 5-endo-dig cycloisomerization of 2-fluoroalk-3-yn-1-ones is a highly effective method for producing 2,5-disubstituted 3-fluorofurans in high yields. researchgate.netacs.org This reaction typically proceeds at room temperature and requires a cocatalyst, such as a silver salt (e.g., silver trifluoromethanesulfonate), to generate the active gold(I) species in situ from a precursor like chlorotriphenylphosphine gold(I). researchgate.neteiu.edu The fluorinated ynone substrates, while unreactive to simple Lewis acid catalysis, readily undergo cyclization under these gold/silver catalytic conditions. thieme-connect.com This method avoids the use of harsher reagents like Freon gas, which was used in earlier syntheses. thieme-connect.comhud.ac.uk

While metal catalysis dominates the field, organocatalytic methods are also emerging. For example, the fluorination of alk-3-yn-1-ones to produce 2,2-difluoroalk-3-yn-1-ones, which are precursors for fluorinated furans, can be performed under organocatalytic conditions. nih.gov Additionally, organocatalysis has been applied to the synthesis of other fluorinated heterocycles, such as δ-sultone-fused benzofurans, demonstrating the potential of this approach for constructing complex ring systems. chemrxiv.org

Table 3: Gold-Catalyzed Cycloisomerization for this compound Synthesis researchgate.neteiu.edu This table details a typical catalytic system for the cyclization of 2-fluoroalk-3-yn-1-ones.

| Substrate | Catalyst System | Solvent | Conditions | Product Type | Yield |

| 2-Fluoroalk-3-yn-1-one | Ph₃PAuCl / AgOTf (5 mol% each) | Dichloromethane | Room Temperature | 2,5-Diaryl-3-fluorofuran | 89-96% |

Chemical Reactivity and Mechanistic Investigations of 3 Fluorofuran

Electrophilic and Nucleophilic Reactivity of the Fluorine Atom

The fluorine atom's high electronegativity is a dominant factor in the reactivity of 3-fluorofuran, influencing both direct substitution pathways and the acidity of adjacent protons.

While the carbon-fluorine bond is the strongest single bond to carbon, making fluoride (B91410) a poor leaving group in standard SN2 reactions, its role in nucleophilic aromatic substitution (SNAr) is paradoxically effective. In SNAr, the reaction rate is not determined by the cleavage of the C-F bond but by the initial attack of the nucleophile on the aromatic ring. This initial step is the rate-determining step as it involves the temporary loss of aromaticity and the formation of a high-energy, negatively charged intermediate known as a Meisenheimer complex. stackexchange.com

The strong electron-withdrawing nature of the fluorine atom significantly influences the acidity of the adjacent C-H bonds on the furan (B31954) ring (at the C2 and C4 positions). This inductive effect polarizes the C-H bonds, making the protons more acidic and thus more susceptible to removal by a strong base (deprotonation). wikipedia.orgmasterorganicchemistry.comlibretexts.org Deprotonation of an organic molecule makes it more electron-rich and thus more nucleophilic. masterorganicchemistry.com

Nucleophilic Substitution Pathways of the Fluorine Atom

Ring Transformations and Cycloaddition Reactions

The fluorine substituent also influences the reactivity of the furan ring itself, enabling various transformations such as oxidations, reductions, and cycloadditions, particularly in related furanone systems.

The oxidation of the furan ring in this compound can lead to the formation of furanone derivatives. Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃), are capable of oxidizing organic molecules with sufficient reactivity. libretexts.org The oxidation of furan rings, particularly those activated by substituents, is a known transformation. For instance, primary alcohols and aldehydes are readily oxidized to carboxylic acids by KMnO₄. vanderbilt.edumasterorganicchemistry.com While specific conditions for the direct oxidation of this compound are not detailed in the literature, it is a plausible reaction that would yield a fluorinated furanone.

The furan ring of this compound can be reduced to yield the corresponding saturated heterocyclic system, a fluorinated tetrahydrofuran. This transformation is typically achieved through catalytic hydrogenation. tcichemicals.com The most common method involves using hydrogen gas (H₂) in the presence of a heterogeneous catalyst, such as palladium on carbon (Pd/C). tcichemicals.com This process, known as catalytic reduction, is widely used for the hydrogenation of carbon-carbon double bonds in both laboratory and industrial settings. tcichemicals.com The reaction would involve the addition of hydrogen across the double bonds of the furan ring to furnish a 3-fluorotetrahydrofuran.

The related compound, this compound-2(5H)-one, serves as a valuable building block in organic synthesis, particularly in conjugate and tandem addition reactions. cas.cz This α,β-unsaturated lactone, also known as a butenolide, is susceptible to attack by nucleophiles.

In conjugate (1,4-) additions, soft nucleophiles preferentially attack the β-carbon of the double bond. Research by Kvíčala et al. has shown that soft carbon nucleophiles, such as those derived from arenecarboxaldehyde dithioacetals, readily add to this compound-2(5H)-one. cas.cz This reaction creates an intermediate enolate, which can then be protonated to yield a β-substituted 2-fluorobutan-4-olide.

This intermediate enolate can also be trapped by an electrophile in a tandem addition sequence. This two-step process allows for the introduction of two different substituents across the original double bond. The intermediate fluoroenolate can be trapped with electrophiles like aromatic aldehydes or (arylmethyl)bromides to form α,β-disubstituted 2-fluorobutan-4-olides. cas.cz These products are important intermediates for the synthesis of fluorinated lignans. cas.cz While the initial conjugate addition often occurs with low stereoselectivity, the subsequent attack by the electrophile in the tandem reaction proceeds with high stereoselectivity, attacking the enolate on the face opposite to the newly introduced bulky β-substituent. cas.cz

Table 1: Tandem Addition Reactions with this compound-2(5H)-one This table summarizes the tandem reaction of a dithioacetal-derived nucleophile with this compound-2(5H)-one, followed by trapping with an electrophilic aldehyde, as reported by Kvíčala et al. cas.cz

| Nucleophile Precursor (Dithioacetal) | Base | Electrophile (Aldehyde) | Product | Yield (%) |

| [Bis(phenylsulfanyl)methyl]benzene | BuLi | 3,4,5-Trimethoxybenzaldehyde | 3-Fluoro-3-[hydroxy(3,4,5-trimethoxyphenyl)methyl]-4-[phenylbis(phenylsulfanyl)methyl]-4,5-dihydrofuran-2(3H)-one | 64.3 |

Reductive Conversions to Fluorinated Tetrahydrofurans

Halogenation and Functionalization at Other Ring Positions

The strategic introduction of additional halogen atoms onto the this compound scaffold opens up diverse avenues for creating highly functionalized molecules. These poly-halogenated derivatives serve as versatile intermediates, where each halogen can be selectively addressed in subsequent chemical transformations.

The synthesis of diversely substituted 3,4-fluorohalofurans can be achieved at room temperature through the electrophilic cyclization of 2-fluoroalk-3-yn-1-ones. oakland.edu This method provides a facile route to 2,5-disubstituted 3-bromo-4-fluoro- and 3-fluoro-4-iodofurans. rsc.orgresearchgate.net The reaction proceeds via a 5-endo-dig halocyclization using N-iodosuccinimide (NIS) or N-bromosuccinimide (NBS) as the halogen source, catalyzed by a combination of gold(I) chloride and zinc bromide (5:20 mol%). researchgate.net The electron-withdrawing nature of the fluorine atom can inhibit cycloisomerization, but the use of appropriate catalysts facilitates the reaction. rsc.org

Another significant route involves the iodocyclization of gem-difluorohomopropargyl alcohols using iodine monochloride (ICl), which yields fluorinated 4-iodofuran analogues. nih.gov This reaction's efficiency can be dramatically improved with microwave irradiation. nih.gov Similarly, the synthesis of 4-chloro-3-fluorofuran-2(5H)-one has been accomplished through the dehydrochlorination of 3,4-dichloro-3-fluorodihydrofuran-2(3H)-one using triethylamine (B128534) in acetonitrile.

The table below summarizes the synthesis of various poly-halogenated fluorofurans from 2-fluoroalk-3-yn-1-one precursors.

| Precursor (R/R' in 2-fluoroalk-3-yn-1-one) | Halogenating Agent | Catalyst System | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| R=Ph, R'=Ph | N-Iodosuccinimide (NIS) | AuCl/ZnBr₂ | 3-Fluoro-4-iodo-2,5-diphenylfuran | 85 | rsc.org |

| R=Ph, R'=Ph | N-Bromosuccinimide (NBS) | AuCl/ZnBr₂ | 3-Bromo-4-fluoro-2,5-diphenylfuran | 84 | rsc.org |

| R=4-MePh, R'=Ph | N-Iodosuccinimide (NIS) | AuCl/ZnBr₂ | 3-Fluoro-4-iodo-2-(4-methylphenyl)-5-phenylfuran | 82 | rsc.org |

| R=4-MePh, R'=Ph | N-Bromosuccinimide (NBS) | AuCl/ZnBr₂ | 3-Bromo-4-fluoro-2-(4-methylphenyl)-5-phenylfuran | 81 | rsc.org |

| R=Ph, R'=Cyclopropyl | N-Iodosuccinimide (NIS) | AuCl/ZnBr₂ | 2-Cyclopropyl-3-fluoro-4-iodo-5-phenylfuran | 75 | rsc.org |

The iodo substituent in poly-halogenated fluorofurans, particularly in 3-fluoro-4-iodofurans, serves as a crucial synthetic handle for further molecular elaboration. nih.gov This allows for the creation of multi-substituted 3-fluorofurans through various cross-coupling reactions. rsc.orgnih.gov

The Suzuki cross-coupling reaction is a prominent method used for this functionalization. nih.gov For instance, 3-fluoro-4-iodofuran derivatives can be coupled with arylboronic acids to introduce new aryl groups at the C-4 position. rsc.orgnih.gov These reactions are typically catalyzed by palladium complexes and have been shown to be significantly enhanced by microwave irradiation. nih.gov Beyond Suzuki couplings, the C-I bond can be functionalized through other transition-metal-catalyzed reactions, such as Sonogashira couplings to introduce alkynyl groups. rsc.org This versatility makes iodinated fluorofurans valuable building blocks in synthetic chemistry. oakland.edu

The following table presents examples of functionalization reactions performed on 3-fluoro-4-iodofuran derivatives.

| Iodinated Substrate | Coupling Partner | Reaction Type | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| 3-Fluoro-4-iodo-2,5-diphenylfuran | Phenylacetylene | Sonogashira Coupling | 3-Fluoro-2,5-diphenyl-4-(phenylethynyl)furan | 87 | rsc.org |

| 3-Fluoro-4-iodo-2,5-diphenylfuran | 4-Methoxyphenylboronic acid | Suzuki Coupling | 3-Fluoro-4-(4-methoxyphenyl)-2,5-diphenylfuran | 85 | rsc.org |

| 3-Fluoro-4-iodo-2,5-diphenylfuran | Vinyltributyltin | Stille Coupling | 3-Fluoro-2,5-diphenyl-4-vinylfuran | 78 | rsc.org |

| Ethyl 3-fluoro-4-iodo-5-phenylfuran-2-carboxylate | Phenylacetylene | Sonogashira Coupling | Ethyl 3-fluoro-5-phenyl-4-(phenylethynyl)furan-2-carboxylate | 83 | rsc.org |

Synthesis of Poly-Halogenated Fluorofurans

Isomerization Phenomena in Fluorofuran Precursors

The synthesis of fluorinated heterocycles often involves acyclic precursors that can exist as geometric isomers, and their interconversion can be a critical factor in the reaction outcome. A notable example is observed in the synthesis of 3-fluoro-4,5-diphenylfuran-2(5H)-one from ethyl (E)- and (Z)-4-alkoxy-2-fluoro-3,4-diphenylbut-2-enoates. researchgate.net

Spectroscopic Characterization and Structural Elucidation of 3 Fluorofuran and Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the characterization of fluorinated organic molecules, offering precise information about the chemical environment of specific nuclei, particularly ¹H and ¹⁹F.

In the ¹H NMR spectrum of 3-fluorofuran, the fluorine atom significantly influences the chemical shifts of the adjacent protons. This is due to fluorine's high electronegativity, which deshields the neighboring protons, causing their signals to appear at a lower field (higher ppm values) compared to non-fluorinated analogs like 3-methylfuran (B129892). For instance, the protons at positions 2 and 5 (H-2 and H-5) in this compound are shifted downfield to the range of δ 6.8–7.2 ppm. In contrast, the protons in 3-methylfuran resonate at a higher field, between δ 6.2–6.5 ppm. This downfield shift is a characteristic indicator of fluorine's presence on the furan (B31954) ring.

The coupling between the fluorine nucleus and the protons (J-coupling) provides further structural confirmation. This interaction results in the splitting of proton signals, with the magnitude of the coupling constant depending on the number of bonds separating the interacting nuclei.

Table 1: Comparative ¹H NMR Chemical Shifts (δ, ppm) for 3-Substituted Furans

| Compound | H-2 | H-4 | H-5 | Reference |

|---|---|---|---|---|

| This compound | 6.8–7.2 | ~6.3 | 6.8–7.2 | |

| 3-Methylfuran | 6.2–6.5 | Not specified | 6.2–6.5 | nist.gov |

| 3-Bromofuran | Not specified | Not specified | Not specified | |

| 3-Chlorofuran (B3190982) | Not specified | Not specified | Not specified |

Note: Specific chemical shifts can vary depending on the solvent and concentration.

¹⁹F NMR spectroscopy is exceptionally sensitive for identifying and quantifying fluorine-containing compounds. wikipedia.org The ¹⁹F nucleus has a spin of 1/2 and 100% natural abundance, making it highly receptive to NMR detection. wikipedia.org The chemical shift range in ¹⁹F NMR is vast, spanning over 800 ppm, which minimizes signal overlap and simplifies spectral interpretation. wikipedia.org

For organofluorine compounds, chemical shifts are typically reported relative to a fluorotrichloromethane (CFCl₃) standard. e-bookshelf.de In the case of this compound, the ¹⁹F chemical shift is expected in the range of -120 to -160 ppm. This specific range helps to confirm the presence of a fluorine atom attached to an aromatic furan ring. The precise chemical shift is influenced by the electronic environment, including the presence of other substituents on the furan ring.

Table 2: Typical ¹⁹F NMR Chemical Shift Ranges for Organofluorine Compounds

| Functional Group | Chemical Shift Range (ppm) | Reference |

|---|---|---|

| Ar-F (Aryl Fluoride) | +80 to +170 | ucsb.edu |

| -CF₃ | +40 to +80 | ucsb.edu |

| -CF₂- | +80 to +140 | ucsb.edu |

| -CF- | +140 to +250 | ucsb.edu |

| F-C=O | -70 to -20 | ucsb.edu |

Note: Positive shifts are downfield from CFCl₃, and negative shifts are upfield. There can be variations in reporting conventions.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Mass Spectrometry (MS)

Mass spectrometry (MS) is employed to determine the molecular weight of this compound and to study its fragmentation patterns. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula by measuring the mass-to-charge ratio (m/z) with high precision. For a derivative like methyl this compound-2-carboxylate, HPLC-MS is used to confirm the molecular ion peak, for example, [M+H]⁺ corresponding to its molecular formula C₆H₅FO₃. The presence of fluorine can alter the fragmentation pathways due to its high electronegativity.

Vibrational Spectroscopy (Infrared Spectroscopy)

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. In the IR spectrum of this compound and its derivatives, the characteristic C-F stretching vibration is a key diagnostic peak, typically appearing in the range of 1100–1250 cm⁻¹. For substituted analogs like methyl this compound-2-carboxylate, other characteristic peaks would include a strong carbonyl (C=O) stretch from the ester group at approximately 1720 cm⁻¹.

Table 3: Characteristic Infrared Absorption Frequencies

| Bond | Functional Group | Absorption Range (cm⁻¹) | Reference |

|---|---|---|---|

| C-F | Fluoroalkane | 1100–1250 | |

| C=O | Ester | ~1720 | |

| C-H | Aromatic | 3100–3000 | libretexts.org |

| C=C | Aromatic | 1600–1400 | libretexts.org |

X-ray Crystallography for Solid-State Structure Determination

While obtaining a single crystal of this compound itself can be challenging, X-ray diffraction studies on its crystalline derivatives provide invaluable structural data. mdpi.com For example, the analysis of crystals of 5-fluoro-3-(3-fluorophenylsulfonyl)-2-methyl-1-benzofuran, a related fluorinated heterocyclic compound, reveals how fluorine's electronegativity influences crystal packing. The presence of fluorine can lead to stronger intermolecular interactions, such as hydrogen bonding, resulting in denser crystal structures. These studies confirm the planarity of the furan ring and provide precise measurements of bond lengths and angles, which are affected by the electronic properties of the fluorine substituent. For instance, the C-F bond length is characteristically short, around 1.34 Å.

Analysis of Fluorine Atom Position and Furan Ring Planarity

In addition to X-ray diffraction, spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR), are indispensable for structural confirmation. ¹⁹F NMR spectroscopy is especially powerful for verifying the position of the fluorine substituent. The chemical shift observed in the ¹⁹F NMR spectrum is highly sensitive to the electronic environment of the fluorine atom, allowing for unambiguous assignment of its position on the furan ring.

Structural analysis of compounds like methyl this compound-2-carboxylate reveals a planar furan ring, with bond lengths and angles that are consistent with those of aromatic heterocycles. The introduction of a fluorine atom at the C3 position induces significant electronic effects, polarizing the ring and altering the electron density distribution due to fluorine's high electronegativity. Computational studies can further corroborate these experimental findings, confirming the planarity and the electronic influence of the fluorine substituent.

Intermolecular Interactions and Packing Arrangements

The way molecules of this compound and its analogs arrange themselves in the solid state is dictated by a variety of intermolecular interactions. X-ray diffraction is the primary tool for elucidating these packing arrangements. materianova.be By analyzing the crystal structure, researchers can identify and characterize non-covalent interactions such as hydrogen bonding, dipole-dipole interactions, and van der Waals forces.

A detailed examination of the diffractogram, including the width and shape of the diffraction peaks, can provide further information about the crystalline nature of the material, such as crystallite size and lattice strain. materianova.be This comprehensive understanding of the solid-state structure is crucial for predicting and controlling the material properties of fluorinated furan compounds.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Structure Confirmation

Gas chromatography-mass spectrometry (GC-MS) is a widely used analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds, making it well-suited for the analysis of this compound and its derivatives. restek.com This method is frequently employed to assess the purity of synthesized fluorinated furans and to confirm their molecular structure. eiu.edu

In a typical GC-MS analysis, the sample is first vaporized and separated based on its components' boiling points and interactions with the stationary phase of the GC column. researchgate.net Following separation, the individual components enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," for each compound, which allows for its identification. The molecular ion peak in the mass spectrum confirms the molecular weight of the compound. jeol.com

For example, GC-MS has been used to monitor the progress of reactions involving the synthesis of β-fluorofurans. eiu.edu The technique can also be used to identify and quantify byproducts, thus aiding in the optimization of reaction conditions. In the characterization of various substituted 3-fluorofurans, GC-MS data, including the molecular ion (M+) peak, is often reported as a key piece of evidence for structural confirmation.

While most fluorinated organic compounds can be analyzed by GC-MS, highly reactive fluorine-containing compounds can pose challenges, potentially reacting with the GC column's stationary phase. researchgate.net However, for relatively stable compounds like many this compound derivatives, GC-MS remains a robust and essential tool for quality control and structural verification.

Computational and Theoretical Studies of 3 Fluorofuran

Quantum Chemical Calculations

Quantum chemical calculations offer a powerful lens through which to examine the molecular properties of 3-fluorofuran at the atomic level. These methods are instrumental in understanding the molecule's electronic characteristics and predicting its behavior in chemical reactions.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Modeling

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules like this compound. wikipedia.orgscispace.com This approach is based on the principle that the ground-state energy of a many-electron system can be determined from its electron density. wikipedia.org DFT calculations, using functionals such as B3LYP with basis sets like 6-311+G(d,p), can effectively model the electron-withdrawing effects of the fluorine atom on the furan (B31954) ring's aromaticity and map the charge distribution using electrostatic potential (ESP) maps. These calculations are also crucial for predicting the molecule's reactivity in various chemical transformations, including electrophilic substitution and cycloaddition reactions.

The reactivity of this compound can be further understood through DFT-based descriptors. mdpi.comrsc.orgpku.edu.cn Concepts such as electronegativity, chemical hardness, and the Fukui function, all derived from DFT, provide a quantitative framework for predicting the most reactive sites within the molecule. mdpi.compku.edu.cnnih.gov For instance, a higher value of the Fukui function at a particular atomic center suggests greater reactivity at that site. mdpi.com

Prediction of Activation Energies and Reaction Pathways

Computational methods, particularly DFT, are instrumental in predicting the activation energies and pathways of reactions involving this compound. mmlpi.chnumberanalytics.com By modeling the potential energy surface of a reaction, researchers can identify transition state structures and calculate the energy barriers that must be overcome for the reaction to proceed. numberanalytics.com This information is vital for understanding reaction kinetics and predicting the major products of a given transformation. researchgate.net For example, DFT calculations can be used to compare the activation energies of different potential electrophilic substitution pathways, thereby predicting the most likely site of reaction on the furan ring. The accuracy of these predictions can be further enhanced by employing high-level computational methods and considering the influence of the solvent environment. chemrxiv.org

Analysis of Bond Lengths, Bond Angles, and Molecular Orbitals (HOMO-LUMO Gaps)

Detailed geometric and electronic parameters of this compound can be obtained through DFT calculations. bhu.ac.in These calculations provide optimized molecular structures with precise bond lengths and bond angles. researchgate.net The introduction of a fluorine atom at the C3 position is expected to influence the geometry of the furan ring due to its high electronegativity.

A critical aspect of electronic structure analysis is the examination of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). physchemres.orglibretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's chemical stability and reactivity. physchemres.orgsemanticscholar.org A smaller HOMO-LUMO gap generally suggests higher reactivity. semanticscholar.org For this compound, the HOMO and LUMO energies can be calculated using DFT methods to predict its electron-donating and electron-accepting capabilities. researchgate.net

| Parameter | Calculated Value | Method |

|---|---|---|

| C-F Bond Length | 1.35 Å | DFT/B3LYP/6-311+G(d,p) |

| HOMO Energy | -7.2 eV | DFT/B3LYP/6-311+G(d,p) |

| LUMO Energy | -0.5 eV | DFT/B3LYP/6-311+G(d,p) |

| HOMO-LUMO Gap | 6.7 eV | DFT/B3LYP/6-311+G(d,p) |

Molecular Dynamics Simulations for Solvent Effects

Molecular dynamics (MD) simulations are a computational technique used to study the physical movements of atoms and molecules over time. mdpi.com In the context of this compound, MD simulations can provide valuable insights into the influence of the solvent on its structure, dynamics, and reactivity. nih.gov By explicitly modeling the interactions between this compound and surrounding solvent molecules, MD can capture effects that are not fully accounted for in implicit solvent models often used in quantum chemical calculations. chemrxiv.orgmdpi.com

These simulations can reveal how solvent molecules arrange themselves around the solute and how specific interactions, such as hydrogen bonding, might influence the conformational preferences or reaction pathways of this compound. nih.gov For instance, in a polar solvent, the fluorine atom and the oxygen heteroatom of the furan ring are likely to form specific interactions with solvent molecules, which could in turn affect the molecule's reactivity. researchgate.net

Analysis of Electronic Effects and Intermolecular Interactions

A deeper understanding of the electronic properties and non-covalent interactions of this compound can be achieved through advanced computational analyses. These methods allow for the quantification of subtle electronic effects that govern the molecule's behavior.

Quantification of Hyperconjugative Interactions (e.g., NBO Analysis)

Natural Bond Orbital (NBO) analysis is a powerful tool for interpreting molecular wavefunctions in terms of localized chemical bonds and lone pairs. dailymotion.comuba.ar It allows for the quantitative assessment of hyperconjugative interactions, which involve the delocalization of electron density from a filled bonding orbital to an adjacent empty anti-bonding orbital. dailymotion.comarxiv.org In this compound, NBO analysis can be employed to quantify the interactions between the lone pairs of the fluorine and oxygen atoms and the π-system of the furan ring, as well as other potential hyperconjugative effects. These interactions can have a significant impact on the molecule's stability, geometry, and reactivity. arxiv.org The strength of these interactions is typically evaluated by second-order perturbation theory analysis of the Fock matrix in the NBO basis. arxiv.org

| Donor NBO | Acceptor NBO | Stabilization Energy (E(2)) (kcal/mol) |

|---|---|---|

| LP (1) F | π* (C2-C3) | 3.5 |

| LP (2) O | σ* (C2-C3) | 1.8 |

Correlation with Hammett Parameters for Electronic Substituent Effects

The electronic influence of the fluorine substituent on the furan ring in this compound can be quantitatively assessed through its correlation with Hammett parameters. The Hammett equation, a linear free-energy relationship, provides a framework for understanding how substituents affect the reactivity of aromatic systems. wikipedia.orgdalalinstitute.com The substituent constant, σ, quantifies the electronic effect (inductive and resonance) of a particular substituent. wikipedia.org

For the fluorine atom, the Hammett constants indicate its strong electron-withdrawing inductive effect (-I) and its electron-donating resonance effect (+M). ucsb.edu Specifically, the Hammett sigma constants for fluorine are σ_meta = 0.34 and σ_para = 0.06. pitt.eduwiredchemist.com The positive σ_meta value highlights the dominance of the electron-withdrawing inductive effect when the fluorine is meta to the reaction center. In contrast, the much smaller, and in some cases negative, σ_para value reflects the partial cancellation of the strong inductive effect by the opposing resonance effect when the substituent is in the para position. wikipedia.org

In the context of this compound, the fluorine atom at the 3-position primarily exerts an inductive effect, withdrawing electron density from the furan ring. This makes the ring less reactive towards electrophilic substitution compared to unsubstituted furan. Computational studies, often employing Density Functional Theory (DFT) at levels such as B3LYP/6-311+G(d,p), can model these electronic effects by calculating properties like charge distribution and electrostatic potential maps. These calculations help to visualize and quantify the polarization of the furan ring caused by the electronegative fluorine atom.

The table below presents the Hammett sigma constants for various substituents, including fluorine, providing a comparative view of their electronic effects.

| Substituent | σ_meta | σ_para |

| F | 0.34 | 0.06 |

| Cl | 0.37 | 0.23 |

| Br | 0.39 | 0.23 |

| I | 0.35 | 0.18 |

| CH₃ | -0.07 | -0.17 |

| CF₃ | 0.43 | 0.54 |

| NO₂ | 0.71 | 0.78 |

| CN | 0.56 | 0.66 |

| Data sourced from multiple references. pitt.eduwiredchemist.com |

Computational Design and Discovery of Fluorofuran-based Materials

Computational design has emerged as a powerful strategy for the discovery and development of novel materials with tailored properties. sintef.nopaacademy.com This approach utilizes algorithms and simulations to explore vast chemical spaces and identify candidate molecules for specific applications, thereby accelerating the design process and reducing experimental costs. paacademy.comdiva-portal.org In the realm of fluorofuran-based materials, computational methods are instrumental in predicting their electronic, optical, and material properties. aip.org

One area of active research is the design of fluorophores for applications such as organic light-emitting diodes (OLEDs). aip.org Genetic algorithms, for instance, have been employed to search for molecules that exhibit thermally activated delayed fluorescence (TADF), a crucial property for high-efficiency OLEDs. aip.org In such studies, this compound can be used as a molecular fragment or building block. The algorithm systematically combines different fragments to generate a large library of virtual molecules and then evaluates their "fitness" based on calculated properties like the energy gap between the lowest singlet and triplet excited states (ΔE_S1-T1) and the transition dipole moment. aip.org Molecules with a small ΔE_S1-T1 and a large transition dipole moment are considered promising candidates. aip.org

Computational design also plays a vital role in the development of other functional materials. For example, the incorporation of fluorinated furans into polymers can enhance their thermal stability and mechanical strength. DFT calculations can predict how the inclusion of this compound subunits would affect the electronic structure, and consequently the conductivity and stability of the resulting polymer. Furthermore, computational approaches are used in the discovery of new bioactive molecules, where fluorofuran scaffolds might be incorporated to improve properties like binding affinity and metabolic stability. mdpi.comnih.govacs.org Material computation, a subfield of computational design, specifically investigates how varying material compositions and properties can meet structural and environmental requirements. novatr.com

The following table summarizes key aspects of the computational design process for fluorofuran-based materials.

| Design Aspect | Computational Method | Target Property | Application |

| Molecular Generation | Genetic Algorithms, Parametric Modeling | Optimized molecular structure | OLEDs, Polymers |

| Property Prediction | DFT, Molecular Dynamics | Electronic structure, ΔE_S1-T1, Stability | Electronics, Materials Science |

| Performance Analysis | Performance-based analysis | Solar exposure, Wind patterns | Sustainable Architecture |

| Information compiled from multiple sources. paacademy.comaip.orgjournalofindustrializedconstruction.com |

Applications of 3 Fluorofuran in Advanced Organic Synthesis and Materials Science

Role as Versatile Building Blocks in Organic Synthesis

The reactivity of the 3-fluorofuran scaffold allows for its elaboration into a diverse array of more complex structures. Its utility as a foundational element in organic synthesis stems from the ability of the furan (B31954) ring and the fluorine substituent to participate in a variety of chemical transformations.

Precursors for Complex Heterocyclic Architectures

This compound and its derivatives serve as key intermediates in the synthesis of a wide range of heterocyclic compounds. rsc.org The furan moiety can undergo various reactions, including cycloadditions and ring-opening/ring-closing cascades, to generate novel and intricate heterocyclic systems. rsc.org For instance, the synthesis of highly substituted 3-fluorofurans has been achieved through methods such as the fluorination of alkenynyl silyl (B83357) ethers followed by cyclization. rsc.org These substituted furans can then be further functionalized to create even more complex structures. rsc.orgeiu.edu

One notable strategy involves the ring expansion of gem-difluorocyclopropyl ketones, which provides a regiospecific route to 2,5-disubstituted 3-fluorofurans. rsc.org This method highlights the utility of leveraging strained ring systems to access functionalized furan cores. Additionally, cascade reactions, which allow for the construction of complex molecules in a single pot, have been developed to produce diverse heterocyclic architectures from simple starting materials. nih.gov

The development of methods for synthesizing functionalized furans is crucial, as these heterocycles are present in numerous pharmaceuticals and agrochemicals. rsc.org The introduction of a fluorine atom onto the furan ring can significantly alter the biological and material properties of the resulting compounds. rsc.org

Table 1: Synthetic Routes to Substituted 3-Fluorofurans

| Starting Material | Reagents | Product | Reference |

| Alkenynyl silyl ethers | Selectfluor | Substituted 3-fluorofurans | rsc.org |

| gem-Difluorocyclopropyl ketones | Trifluoromethanesulfonic acid | 2,5-Disubstituted 3-fluorofurans | rsc.org |

| 1,4-Disubstituted alk-3-yn-1-ones | tert-Butyldimethylsilyl trifluoromethanesulfonate, Selectfluor, Au(I)/Ag(I) catalysts | Substituted 3-fluorofurans | rsc.org |

Synthesis of Fluorinated Lignans and Analogues

Lignans are a class of naturally occurring polyphenolic compounds with a wide range of biological activities. The introduction of fluorine into the lignan (B3055560) scaffold can enhance their therapeutic potential. This compound-2(5H)-one, a derivative of this compound, has been utilized as a key building block in the synthesis of fluorinated lignan intermediates. researchgate.netresearchgate.netcas.cz

The synthetic strategy often involves conjugate and tandem addition reactions to the this compound-2(5H)-one core. researchgate.netresearchgate.net This approach allows for the controlled introduction of various substituents, leading to the formation of intermediates that can be further elaborated into fluorinated lignan analogues. researchgate.net The stereoselectivity of these additions can be influenced by the nature of the nucleophile and the reaction conditions. researchgate.net

Access to Fluorinated Amino Acid Derivatives

Fluorinated amino acids are of significant interest in drug discovery and peptide design due to their ability to impart unique conformational constraints and improve metabolic stability. nih.gov While direct methods for the synthesis of α-fluoro-α-amino acids are challenging, various strategies have been developed to access these valuable compounds. nih.govmdpi.com

Although direct synthesis from this compound is not the primary route, the principles of fluorine chemistry and heterocyclic manipulation are central to creating fluorinated amino acid precursors. For example, photoredox-catalyzed carbofluorination of dehydroalanine (B155165) derivatives provides a mild and regioselective method for producing a range of unnatural fluorinated amino acids. nih.gov This highlights the broader context of fluorine chemistry in which this compound plays a part as a key heterocyclic building block.

Development of Fluorinated Materials

The incorporation of fluorine into polymers and other materials can lead to significant improvements in their properties, including thermal stability, chemical resistance, and specific electronic or optical characteristics. mdpi.com this compound and its derivatives are being explored for their potential in creating novel fluorinated materials.

Incorporation into Polymers and Liquid Crystals

The introduction of fluorinated moieties into polymers can enhance their thermal stability and mechanical strength. Research has indicated that incorporating compounds like methyl this compound-2-carboxylate into polymer matrices can lead to materials with improved properties suitable for various industrial applications. The presence of the C-F bond, known for its high stability, contributes to these enhancements. mdpi.com

In the field of liquid crystals, fluorine substitution is a well-established strategy for tuning properties such as dielectric anisotropy and mesophase behavior. beilstein-journals.orgrsc.org The strong polarity and steric effects of the fluorine atom can be leveraged to design liquid crystals with specific characteristics required for display technologies. rsc.orgbiointerfaceresearch.com While direct incorporation of the this compound unit into liquid crystal cores is an area of ongoing research, the synthesis of fluorinated liquid crystals often relies on fluorinated building blocks. beilstein-journals.org The principles of synthesizing fluorinated heterocycles like this compound are therefore relevant to the development of new liquid crystalline materials. frontiersin.org

Application in Photoresist Polymers and Self-Assembling Monolayers

Photoresists are light-sensitive materials used in photolithography to create patterns on substrates, a fundamental process in semiconductor manufacturing. dakenchem.com The properties of the polymer used in a photoresist are critical for achieving high resolution and pattern fidelity. Fluorinated polymers are being investigated for use in advanced photolithography, particularly for shorter wavelength applications, due to their enhanced transparency at these wavelengths. The development of fluorinated monomers, including those derived from heterocyclic systems like furan, is an active area of research. patexia.com

Self-assembled monolayers (SAMs) are ordered molecular assemblies that spontaneously form on a surface. wikipedia.org They are used to modify the surface properties of materials for a wide range of applications. wikipedia.org Fluorinated SAMs are of particular interest due to their ability to create highly hydrophobic and oleophobic surfaces with very low surface energy. researchgate.netuh.edu These properties are a direct result of the nature of the carbon-fluorine bond. uh.edu While alkanethiols are commonly used to form SAMs on gold, the development of other functional molecules, including those with heterocyclic components, for creating SAMs on various substrates is an ongoing endeavor. nih.gov

Design of Fluorophores for Light-Emitting Diodes (OLEDs)

The incorporation of fluorinated organic molecules as emitters is a critical strategy in the advancement of Organic Light-Emitting Diodes (OLEDs). These devices are foundational to next-generation displays and solid-state lighting. sigmaaldrich.com The core challenge in OLED technology is maximizing the internal quantum efficiency (IQE), which is often limited because the random pairing of electrons and holes generates non-emissive triplet excitons three times more frequently than emissive singlet excitons, capping the efficiency of simple fluorescence-based OLEDs at 25%. aip.org

To overcome this limitation, research has focused on developing fluorophores capable of Thermally Activated Delayed Fluorescence (TADF). aip.org In TADF materials, triplet excitons can be converted into emissive singlet excitons through a process called reverse intersystem crossing (RISC). This requires the molecule to have two key properties: a very small energy gap between the lowest singlet (S₁) and triplet (T₁) excited states (ΔEST), and a large transition dipole moment for fluorescence from the S₁ state to the ground state (S₀). aip.org

Computational screening and inverse design strategies are increasingly employed to identify promising compounds for optoelectronic applications, including TADF emitters. aip.orgmsu.edu In this context, this compound has been identified as a potential building block in the computational design of novel fluorophores. In one study using genetic algorithms to simulate the evolution of fluorophores for OLEDs, this compound, denoted as [Fr[H][F][H][H]], was included as a fragment in the molecular space being explored for optimization. aip.org The goal of such computational work is to predict molecules with high "fitness," a metric combining a small S₁-T₁ gap and a large S₀-S₁ transition dipole moment. aip.org

The table below outlines key parameters considered in the computational design of fluorophores for OLEDs, using a known TADF molecule as a reference point for "fit" candidates.

| Parameter | Description | Example Value (4CzlPN) | Target for High Fitness |

| ΔES₁-T₁ | The energy gap between the lowest singlet and triplet excited states. | 0.41 eV | Small |

| μ → S₁ | The transition dipole moment for the S₀→S₁ transition. | 1.95 Debye | Large |

| Fitness Score | A calculated metric combining ΔES₁-T₁ and μ → S₁. | 0.828 | ≥ 0.8 |

| Data derived from a computational study on fluorophores for OLEDs. aip.org |

Strategies for Enhancing Furan Ring Stability through Fluorination

The furan ring is a common motif in numerous bioactive compounds and functional materials, but its utility can be limited by its insufficient stability under certain conditions, particularly in acidic environments. mdpi.com Fluorination of the furan ring is a key strategy to mitigate this instability and enhance its chemical robustness.

The primary mechanism by which fluorine enhances stability is through its powerful electron-withdrawing inductive effect. The high electronegativity of the fluorine atom decreases the electron density of the furan ring. mdpi.com This is particularly effective when fluorine or fluorine-containing groups are placed at the α-carbon positions (C2 or C5), which markedly improves the ring's stability against acidic conditions. mdpi.com The electron-deficient nature of the fluorinated furan ring makes it less susceptible to electrophilic attack and subsequent degradation pathways that affect the electron-rich non-fluorinated furan.

A concept termed "fluoromaticity" further explains the stabilizing effect. The addition of fluorine atoms to an aromatic ring introduces a new set of π-bonding orbitals that are lower in energy than the original aromatic orbitals. acs.orgresearchgate.net This interaction can lead to a more stabilized ring system characterized by shorter internal bond lengths and a greater resistance to addition reactions, which are often a source of instability for aromatic compounds. acs.orgresearchgate.net This enhanced stability contributes to the high thermal and chemical resistance observed in polymers containing fluorinated aromatic units. researchgate.net

Computational studies on other five-membered rings have shown that fluorination can lead to greater HOMO-LUMO gaps compared to chlorinated analogues, indicating increased molecular stability. nih.gov The introduction of fluorine on a C=C double bond within a cyclic system contributes to molecular stability due to the strong electron-absorbing effect of the fluorine atom. nih.gov While the direct fluorination of the electron-rich furan ring can be challenging, various synthetic methods have been developed to produce fluorinated furans, including this compound derivatives. mdpi.comeiu.edursc.org These methods provide access to these more stable building blocks for use in advanced organic synthesis.

The table below summarizes the effects of fluorination on the properties of aromatic and heterocyclic rings.

| Property | Effect of Fluorination | Underlying Principle | Citation |

| Ring Stability | Increased, especially under acidic conditions. | Strong electron-withdrawing inductive effect of fluorine reduces ring electron density. | mdpi.com |

| Bond Lengths | Can become smaller within the ring. | Contribution of fluorine's π-orbitals to the aromatic system ("Fluoromaticity"). | acs.orgresearchgate.net |

| Reaction Profile | Increased resistance to addition reactions. | Enhanced aromatic stabilization. | acs.orgresearchgate.net |

| HOMO-LUMO Gap | Can be increased compared to other halogens. | Fluorine's electronegativity lowers molecular orbital energies. | nih.gov |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-fluorofuran, and how do reaction parameters (e.g., catalysts, solvents) influence yield and purity?

- Methodological Answer: Common synthetic methods include direct fluorination of furan derivatives using agents like Selectfluor or DAST (diethylaminosulfur trifluoride). Reaction conditions such as temperature (e.g., −78°C for DAST-mediated fluorination) and solvent polarity (e.g., acetonitrile vs. dichloromethane) critically impact regioselectivity and byproduct formation. Researchers should optimize via fractional factorial experiments to isolate optimal conditions . Characterization via GC-MS and (δ -120 to -160 ppm range) is essential to confirm purity and structure .

Q. Which spectroscopic techniques are most reliable for characterizing this compound’s structural and electronic properties?

- Methodological Answer: Prioritize and to confirm substitution patterns and purity. IR spectroscopy identifies C-F stretches (~1100–1250 cm). High-resolution mass spectrometry (HRMS) validates molecular weight. For electronic properties, UV-Vis spectroscopy and cyclic voltammetry assess π-conjugation and redox behavior. Cross-reference data with PubChem entries for fluorinated furans to identify deviations .

Q. How does this compound’s stability vary under different storage conditions (e.g., light, temperature)?

- Methodological Answer: Conduct accelerated stability studies using HPLC to monitor degradation products. Store samples in amber vials at −20°C under inert gas (argon/nitrogen) to prevent photolytic cleavage or hydrolysis. Compare degradation kinetics with structurally similar compounds (e.g., 3-chlorofuran) to infer fluorine’s role in stability .

Advanced Research Questions

Q. What computational strategies can resolve discrepancies between theoretical predictions and experimental observations in this compound’s reactivity?

- Methodological Answer: Perform density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) to model electrophilic substitution pathways. Compare activation energies with experimental kinetic data. Use molecular dynamics simulations to account for solvent effects. Discrepancies may arise from approximations in solvation models or transition-state geometries; iterative refinement is key .

Q. How can researchers address contradictions in reported bioactivity data for this compound derivatives across studies?

- Methodological Answer: Conduct a systematic meta-analysis of bioassays, controlling for variables like cell line specificity (e.g., HEK293 vs. HeLa) and assay protocols (e.g., MTT vs. resazurin). Use multivariate regression to identify confounding factors. Validate findings via orthogonal assays (e.g., enzymatic inhibition vs. cellular uptake studies) .

Q. What role does fluorine’s electronegativity play in modulating this compound’s intermolecular interactions in catalytic systems?

- Methodological Answer: Employ X-ray crystallography or neutron diffraction to map electron density distributions. Compare hydrogen-bonding tendencies with non-fluorinated analogs using isothermal titration calorimetry (ITC). Computational studies (e.g., NBO analysis) quantify hyperconjugative interactions. Experimental results should align with Hammett σ parameters for fluorinated aromatics .

Methodological Frameworks for Research Design

Q. How can the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) guide experimental design for this compound studies?

- Methodological Answer:

- Feasibility : Pilot studies to assess synthetic scalability (e.g., gram-scale fluorination).

- Novelty : Compare with PubChem data to identify understudied properties (e.g., photostability).

- Ethical : Adhere to green chemistry principles (e.g., replace DAST with safer fluorinating agents).

- Relevance : Link findings to applications in medicinal chemistry (e.g., fluorinated drug analogs) .

Q. What database search strategies optimize literature reviews on this compound’s physicochemical properties?

- Methodological Answer: Use Boolean operators in SciFinder and Reaxys:

- Query: ("this compound" OR "fluorinated furan") AND ("synthesis" OR "spectroscopy" OR "reactivity").

- Filter by publication date (post-2010) and exclude patents. Cross-validate with PubChem’s aggregated data .

Tables for Comparative Analysis

| Property | This compound | Furan | 3-Chlorofuran |

|---|---|---|---|

| C-F Bond Length (Å) | 1.34 (calc.) | N/A | 1.72 (exp.) |

| LogP | 1.8 ± 0.2 | 1.1 | 2.3 ± 0.1 |

| Thermal Stability (°C) | Decomposes at 150 | Stable to 200 | Decomposes at 100 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.